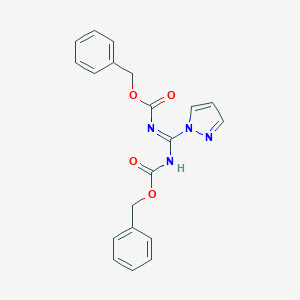

N,N'-Bis-Z-1-guanylpyrazole

描述

Significance of Guanidine (B92328) Functionalities in Chemical and Biological Systems

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and structurally unique moiety. wikipedia.org In biological systems, it is most notably found in the side chain of the amino acid arginine. wikipedia.org At physiological pH, the guanidine group is protonated to form the resonance-stabilized guanidinium (B1211019) cation. wikipedia.orgsci-hub.se This positive charge and the ability to form multiple hydrogen bonds are crucial for a variety of biological functions. sci-hub.se

Guanidine-containing compounds are widespread in nature and exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antifungal, and anticancer properties. ontosight.airesearchgate.netgoogle.comgoogle.com The guanidinium group's capacity to engage in strong interactions with biological targets like phosphates, carboxylates, and sulfates makes it a key pharmacophoric element in drug design. sci-hub.se Consequently, the development of synthetic methods to incorporate this functionality is of great importance in medicinal chemistry. sci-hub.seresearchgate.net The unique properties of the guanidine group have led to its inclusion in numerous clinically evaluated drugs and therapeutic candidates. researchgate.net

Evolution of Guanidinylation Reagents: A Historical and Mechanistic Overview

The process of introducing a guanidine group into a molecule, known as guanidinylation, has evolved significantly over the years. The primary challenge lies in the controlled reaction of a nucleophile, typically an amine, with a suitable electrophilic guanidinylating agent.

Historically, simple and readily available compounds like cyanamide (B42294) were used, but these often required harsh reaction conditions and resulted in low yields. A major advancement was the development of S-alkylisothioureas and O-methylisoureas. These reagents offered better reactivity, but their use could be complicated by the formation of side products and the use of toxic heavy metal salts, such as those containing mercury, to activate thiourea (B124793) derivatives. acs.orgacs.org

A significant breakthrough came with the introduction of pyrazole-based guanidinylating agents, such as 1H-pyrazole-1-carboxamidine hydrochloride. acs.orgscholaris.ca These reagents are generally stable, crystalline solids that react with primary and secondary amines under relatively mild conditions to afford guanidines in good yields. acs.org The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine, with the pyrazole (B372694) ring acting as a good leaving group.

To control the reactivity and selectivity of the guanidinylation reaction, especially in the context of complex molecules like peptides, protected forms of these reagents were developed. Protecting groups, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz), are attached to one or more of the nitrogen atoms of the guanidinylating agent. acs.orgacs.orgwipo.int These protected reagents, including N,N'-di-Boc-N''-triflylguanidine and N,N'-di-Cbz-N''-triflylguanidine, offer enhanced stability and allow for the selective guanidinylation of amines, often with high yields and under mild conditions. acs.orgfigshare.com The choice of protecting group is critical as it influences the reagent's reactivity and the conditions required for its subsequent removal. acs.org

Classification and Context of N,N'-Bis-Z-1-guanylpyrazole as a Urethane-Protected Pyrazole-Based Guanidinylating Agent

This compound, also known by its systematic name N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, falls into a specific and highly useful class of guanidinylating agents. sigmaaldrich.comnih.govcymitquimica.com Its classification can be broken down as follows:

Pyrazole-Based: The core of the reagent's reactivity lies in the 1H-pyrazole-1-carboxamidine structure. The pyrazole moiety serves as an excellent leaving group upon nucleophilic attack at the amidine carbon, facilitating the transfer of the guanidinyl group to a substrate. acs.orgtcichemicals.com Reagents based on this scaffold are widely used due to their stability and predictable reactivity. scholaris.canih.gov

Urethane-Protected: The "Z" in the common name stands for the benzyloxycarbonyl (Cbz) group, a type of urethane (B1682113) protecting group. wipo.int In this molecule, two benzyloxycarbonyl groups are attached to the guanidinyl nitrogens. These electron-withdrawing groups decrease the nucleophilicity of the protected nitrogens and enhance the electrophilicity of the central carbon, making it an efficient reagent for guanidinylating amines. tcichemicals.com

Guanidinylating Agent: Its primary function is to introduce a di-Z-protected guanidine moiety onto a nucleophile, most commonly a primary or secondary amine. tcichemicals.com The reaction proceeds under mild conditions, and the resulting protected guanidine can be deprotected later in the synthetic sequence to reveal the free guanidine. acs.org

This compound is a stable, crystalline solid that is often preferred for its ease of handling compared to more reactive or unstable reagents. sigmaaldrich.comchemicalbook.com It provides a reliable method for the synthesis of mono-substituted guanidines, which are important building blocks for peptidomimetics and other biologically active molecules. tcichemicals.comacs.org

Compound Information Tables

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | benzyl N-[(1E)-{[(benzyloxy)carbonyl]amino}(1H-pyrazol-1-yl)methylidene]carbamate | nih.gov |

| Synonyms | N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, N,N'-Di-Cbz-1H-pyrazole-1-carboxamidine | sigmaaldrich.comcymitquimica.comtcichemicals.com |

| CAS Number | 152120-55-3 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₂₀H₁₈N₄O₄ | sigmaaldrich.comnih.gov |

| Molecular Weight | 378.38 g/mol | sigmaaldrich.comnih.gov |

| Appearance | White to off-white powder/crystal | chemicalbook.com |

| Melting Point | 87-91 °C | sigmaaldrich.com |

| Solubility | Soluble in THF | tcichemicals.com |

Comparison of Common Guanidinylation Reagent Types

| Reagent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| S-Alkylisothioureas | S-Methylisothiourea sulfate | Readily available, inexpensive | Often requires harsh conditions, potential for side reactions, use of heavy metal activators. acs.orgacs.org |

| Unprotected Pyrazole-Carboxamidines | 1H-Pyrazole-1-carboxamidine hydrochloride | Stable crystalline solid, good reactivity with primary amines. acs.org | Can be less reactive towards hindered or secondary amines, potential for self-condensation. nih.gov |

| Urethane-Protected Pyrazole-Carboxamidines | N,N'-Bis-Boc-1-guanylpyrazole, this compound | Stable, highly efficient, controlled reactivity, good for complex syntheses. tcichemicals.comchemicalbook.com | Higher cost, requires an additional deprotection step. researchgate.net |

| Triflylguanidines | N,N'-Di-Boc-N''-triflylguanidine | Highly reactive, guanidinylates even unreactive amines and alcohols. acs.orgfigshare.com | Can be less stable, may require anhydrous conditions. google.com |

Structure

3D Structure

属性

CAS 编号 |

152120-55-3 |

|---|---|

分子式 |

C20H18N4O4 |

分子量 |

378.4 g/mol |

IUPAC 名称 |

benzyl (NE)-N-[phenylmethoxycarbonylamino(pyrazol-1-yl)methylidene]carbamate |

InChI |

InChI=1S/C20H18N4O4/c25-19(27-14-16-8-3-1-4-9-16)22-18(24-13-7-12-21-24)23-20(26)28-15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,22,23,25,26) |

InChI 键 |

NRBUVVTTYMTSKM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N3C=CC=N3 |

手性 SMILES |

C1=CC=C(C=C1)COC(=O)N/C(=N\C(=O)OCC2=CC=CC=C2)/N3C=CC=N3 |

规范 SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N3C=CC=N3 |

Pictograms |

Irritant |

产品来源 |

United States |

Synthetic Methodologies for N,n Bis Z 1 Guanylpyrazole and Analogous Pyrazole 1 Carboxamidines

Strategies for the Preparation of the 1H-Pyrazole-1-carboxamidine Core

The foundational step in the synthesis of N,N'-Bis-Z-1-guanylpyrazole is the construction of the 1H-pyrazole-1-carboxamidine core. A prevalent and effective method for this transformation is the direct reaction of pyrazole (B372694) with cyanamide (B42294). This reaction is typically acid-catalyzed, yielding the hydrochloride or hydrobromide salt of the desired product.

One established procedure involves the reaction of pyrazole and cyanamide in an aprotic solvent, such as dimethoxyethane, through which gaseous hydrogen chloride is passed. google.com This process leads to the formation of 1H-pyrazole-1-carboxamidine hydrochloride as a crystalline solid. google.com The use of gaseous hydrogen chloride is a key parameter that can significantly reduce the reaction time compared to using a solution of HCl in an organic solvent like p-dioxane. google.com

The reaction can be summarized as follows:

Reactants: Pyrazole and Cyanamide

Catalyst/Reagent: Gaseous Hydrogen Chloride or Hydrogen Bromide

Solvent: Aprotic solvents such as dimethoxyethane

Product: 1H-Pyrazole-1-carboxamidine hydrochloride/hydrobromide

This method provides a direct and efficient route to the core structure, which is the immediate precursor for the subsequent protection steps.

Selective Protection Strategies: Introduction of Benzyloxycarbonyl (Z) Groups

With the 1H-pyrazole-1-carboxamidine salt in hand, the next critical phase is the introduction of the benzyloxycarbonyl (Z or Cbz) protecting groups onto the guanidinyl nitrogen atoms. This protection is crucial for modulating the reactivity of the guanidine (B92328) moiety in subsequent reactions. The synthesis of the di-protected product, this compound, is typically achieved through a stepwise process.

While a direct, one-pot reaction of 1H-pyrazole-1-carboxamidine with two equivalents of benzyl chloroformate is conceivable, a more controlled and common approach involves a two-step protection. An analogous synthesis for the N,N'-di-Boc analogue provides a useful model for this process. The strategy involves the initial formation of a mono-protected intermediate, followed by the introduction of the second protecting group.

A general procedure for the N-protection of a guanidine function involves the use of a suitable base to deprotonate the guanidinyl nitrogen, followed by reaction with the protecting agent, benzyl chloroformate (Cbz-Cl).

Illustrative Stepwise Protection Strategy:

Mono-protection: 1H-pyrazole-1-carboxamidine is treated with one equivalent of a base (e.g., sodium hydride, sodium bicarbonate) in an appropriate solvent like tetrahydrofuran (THF). This is followed by the slow addition of one equivalent of benzyl chloroformate at a controlled temperature, often at 0 °C or below, to yield N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine.

Di-protection: The mono-protected intermediate is then subjected to a second deprotonation with a strong base like sodium hydride, followed by the addition of a second equivalent of benzyl chloroformate to yield the final product, this compound.

The choice of base and reaction conditions is critical to ensure selectivity and high yield, minimizing the formation of over- or under-protected byproducts.

| Parameter | Typical Condition | Purpose |

| Protecting Agent | Benzyl chloroformate (Cbz-Cl) | Introduces the Z protecting group |

| Base | Sodium hydride (NaH), Sodium bicarbonate (NaHCO₃) | Deprotonates the guanidinyl nitrogen(s) |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (B109758) (DCM) | Provides a suitable reaction medium |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions |

Optimization of Reaction Parameters for Yield and Purity in this compound Synthesis

Optimizing the reaction parameters is essential for maximizing the yield and purity of this compound. Several factors must be carefully controlled during the synthesis, particularly during the protection steps.

Key Optimization Parameters:

Stoichiometry: The molar ratio of the pyrazole-1-carboxamidine, base, and benzyl chloroformate is crucial. Using a slight excess of the protecting agent and base can drive the reaction to completion, but a large excess can lead to side reactions and purification challenges.

Base Selection: The strength of the base can influence the reaction's efficiency. A strong base like sodium hydride is effective for deprotonating the guanidine nitrogens. For less reactive substrates or when milder conditions are required, weaker bases like triethylamine or sodium bicarbonate might be employed, though this could impact reaction times and yields.

Solvent: The choice of solvent can affect the solubility of the reactants and the reaction rate. Aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) are commonly used. THF is particularly suitable for reactions involving sodium hydride.

Temperature and Reaction Time: The protection reaction is often initiated at a low temperature (e.g., -5 °C to 0 °C) to control the exothermic nature of the reaction and then allowed to warm to room temperature. The reaction time is monitored (e.g., by TLC) to ensure completion, which can range from a few hours to overnight.

Addition Rate: Slow, dropwise addition of benzyl chloroformate to the deprotonated intermediate is recommended. This helps to maintain a low concentration of the electrophile, minimizing potential side reactions and ensuring a more controlled reaction.

By systematically adjusting these parameters, the formation of the desired N,N'-diprotected product can be favored over the mono-protected intermediate and other potential byproducts.

| Parameter | Condition A (Example) | Condition B (Example) | Potential Outcome |

| Base | Sodium Hydride | Triethylamine | NaH may lead to higher yields but requires anhydrous conditions. TEA is milder but may result in longer reaction times. |

| Temperature | -5 °C to 0 °C | Room Temperature | Low temperature can improve selectivity and reduce byproduct formation. |

| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Reactant solubility and base compatibility will influence the choice. |

| Stoichiometry of Cbz-Cl | 2.1 equivalents | 2.5 equivalents | A slight excess ensures completion, but a larger excess can complicate purification. |

Isolation and Purification Techniques for Urethane-Protected Guanylpyrazoles

The final stage in the synthesis of this compound involves the isolation and purification of the product. A combination of techniques is typically employed to remove unreacted starting materials, byproducts, and residual solvents.

Work-up Procedure:

Following the completion of the reaction, a standard aqueous work-up is performed. This typically involves quenching the reaction mixture, for example, with the addition of an acid like acetic acid if a strong base was used. The product is then extracted into an organic solvent such as ethyl acetate. The organic layer is washed sequentially with an aqueous solution (e.g., 5% sodium bicarbonate solution) to remove acidic impurities and then with brine to remove residual water.

Purification Methods:

Crystallization/Recrystallization: This is a highly effective method for purifying solid products like this compound. A common technique involves dissolving the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/methanol or ethyl acetate/hexane) and allowing it to cool slowly, inducing the formation of pure crystals. researchgate.net For instance, an analogous di-Boc protected compound is purified by dissolving the crude material in ethyl acetate and then adding hexane to induce crystallization.

Flash Column Chromatography: For mixtures that are difficult to separate by crystallization, flash column chromatography is a powerful tool. The crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexane). This technique separates compounds based on their differential adsorption to the stationary phase, allowing for the isolation of the pure product.

Use of Scavenger Resins: In some cases, polymer-supported scavengers can be used to remove specific impurities. For example, a resin-bound amine (like PS-trisamine) can be employed to remove excess electrophilic reagents.

The purity of the final product is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

| Technique | Description | Applicability |

| Aqueous Work-up | Extraction and washing with aqueous solutions. | Standard initial purification step to remove salts and water-soluble impurities. |

| Crystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form crystals. | Effective for solid compounds with good crystallinity and when impurities have different solubility profiles. |

| Flash Chromatography | Separation on a silica gel column using a solvent gradient. | Useful for separating complex mixtures and for non-crystalline products. |

Mechanistic Elucidation of Guanidinylation Reactions Promoted by N,n Bis Z 1 Guanylpyrazole

Reaction Pathways and Transition State Analysis in Amine Guanidinylation

The guanidinylation of an amine with N,N'-Bis-Z-1-guanylpyrazole is believed to proceed through a stepwise addition-elimination pathway. The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine functionality of the reagent.

Table 1: Key Intermediates in the Proposed Guanidinylation Pathway

| Intermediate | Description |

| Reactants | This compound and a primary or secondary amine. |

| Tetrahedral Intermediate | Formed upon the nucleophilic attack of the amine on the central carbon of the guanylating reagent. This intermediate is typically transient. |

| Products | The N,N'-bis-Z-protected guanidine (B92328) and pyrazole (B372694). |

The transition state for the formation of the tetrahedral intermediate is a critical determinant of the reaction rate. Theoretical studies on the analogous double proton transfer between pyrazole and guanidine suggest a concerted but highly asynchronous process, which can be conceptualized as a "plateau transition region" rather than a single, well-defined transition state. nih.gov This suggests that proton transfer events are intimately coupled with the bond-forming and bond-breaking steps. It is plausible that in the reaction with this compound, the incoming amine is stabilized by hydrogen bonding with one of the carbonyl oxygens of the benzyloxycarbonyl groups, facilitating its nucleophilic attack.

The subsequent collapse of the tetrahedral intermediate involves the expulsion of the pyrazole moiety as a leaving group. This step is likely facilitated by proton transfer, potentially involving the pyrazole nitrogen abstracting a proton from the newly incorporated amine, thereby increasing its nucleophilicity and promoting the cleavage of the C-N bond to the pyrazole ring.

Role of the Pyrazole Moiety as an Activated Leaving Group

The efficacy of this compound as a guanidinylating agent is significantly influenced by the nature of the pyrazole leaving group. Pyrazole is a weak base, making it a good leaving group. Its departure from the tetrahedral intermediate is energetically favorable, driving the reaction towards the formation of the guanidine product.

The aromaticity of the pyrazole ring is a key factor in its effectiveness as a leaving group. Upon cleavage of the C-N bond, the pyrazole anion can readily accept a proton to regenerate the stable, aromatic pyrazole molecule. This inherent stability of the leaving group contributes to a lower activation energy for the elimination step of the reaction. The electron-withdrawing nature of the pyrazole ring also enhances the electrophilicity of the central carbon atom of the carboxamidine, making it more susceptible to nucleophilic attack by the amine.

Influence of N,N'-Benzyloxycarbonyl Protection on Reagent Stability and Reactivity Profile

The N,N'-bis(benzyloxycarbonyl) (Z or Cbz) protecting groups play a multifaceted role in modulating the stability and reactivity of the guanylating reagent. These electron-withdrawing groups are crucial for several reasons:

Activation of the Guanidinylating Agent: The benzyloxycarbonyl groups significantly increase the electrophilicity of the central carbon atom of the carboxamidine. This heightened electrophilicity renders the reagent more reactive towards nucleophilic attack by amines.

Stabilization of the Reagent: The presence of the two bulky and electron-withdrawing Cbz groups contributes to the crystalline and stable nature of this compound, allowing for its convenient handling and storage.

Modulation of Basicity: The electron-withdrawing nature of the Cbz groups reduces the basicity of the nitrogen atoms within the guanidine precursor. This prevents undesired side reactions that could occur with a more basic, unprotected guanylating agent.

Facilitation of Deprotection: The benzyloxycarbonyl group is readily cleavable under standard hydrogenolysis conditions, which are generally mild and compatible with a wide range of functional groups, allowing for the straightforward deprotection of the resulting guanidine.

Table 2: Comparison of Common Protecting Groups in Guanidinylation Reagents

| Protecting Group | Abbreviation | Key Features |

| Benzyloxycarbonyl | Z or Cbz | Cleaved by hydrogenolysis; stable to mild acid and base. |

| tert-Butoxycarbonyl | Boc | Cleaved by acid (e.g., TFA); stable to base and hydrogenolysis. |

Investigations into the Stereochemical Course of Guanidinylation Reactions

When a chiral amine is used as the substrate, the stereochemical integrity of the chiral center is a critical consideration. The guanidinylation reaction with this compound is generally expected to proceed with retention of configuration at the chiral center of the amine. This is because the reaction occurs at the nitrogen atom and does not directly involve the chiral carbon.

The formation of the tetrahedral intermediate and its subsequent collapse are unlikely to affect the stereochemistry of an adjacent chiral center. However, it is important to consider the reaction conditions. The use of strong bases or elevated temperatures could potentially lead to epimerization if the chiral center is adjacent to an acidic proton. For most standard guanidinylation protocols using this compound, which are typically carried out under mild conditions, the stereochemical course is expected to be clean.

Characterization of Potential Side Reactions and Competing Pathways

While this compound is a highly effective reagent, the potential for side reactions and competing pathways should be considered, particularly in complex syntheses such as solid-phase peptide synthesis.

Reaction with other Nucleophiles: If other nucleophilic functional groups are present in the substrate (e.g., hydroxyl or thiol groups), they could potentially compete with the target amine in attacking the guanylating reagent. The relative nucleophilicity of these groups and the reaction conditions will determine the extent of this competition.

Intramolecular Cyclization: In substrates containing a suitably positioned nucleophile, intramolecular cyclization onto the newly formed guanidine can be a competing pathway.

Over-guanidinylation: While less common with di-protected reagents, the possibility of reaction at the newly introduced guanidine nitrogens exists, though it is generally sterically and electronically disfavored.

Decomposition of the Reagent: Under harsh conditions (e.g., high temperatures or presence of strong acids or bases), the guanylating reagent itself may undergo decomposition, leading to lower yields and the formation of byproducts.

Careful control of reaction conditions, including temperature, solvent, and stoichiometry, is essential to minimize these potential side reactions and ensure the efficient and clean formation of the desired guanidine product.

Applications of N,n Bis Z 1 Guanylpyrazole in Advanced Organic Synthesis

Chemoselective Guanidinylation of Primary and Secondary Amines

N,N'-Bis-Z-1-guanylpyrazole is a highly effective reagent for the chemoselective guanidinylation of primary and secondary amines. The reaction proceeds by the nucleophilic attack of an amine on the electrophilic carbon of the carboxamidine, leading to the displacement of the stable pyrazole (B372694) leaving group. The benzyloxycarbonyl (Z) protecting groups on the guanidinyl nitrogen atoms modulate the reactivity of the reagent and prevent side reactions, ensuring a clean transfer.

This reagent exhibits high selectivity for amino groups, allowing for guanidinylation in the presence of other potentially nucleophilic functional groups, such as hydroxyl or thiol moieties, under controlled reaction conditions. This chemoselectivity is fundamental in the synthesis of complex molecules where multiple functional groups are present. The reaction typically proceeds under mild conditions and affords the protected guanidine (B92328) product in high yields.

| Substrate Type | Typical Conditions | Product | Representative Yield |

| Primary Aliphatic Amine | Et3N, CH2Cl2, rt | R-NH-C(=N-Z)-NH-Z | >90% |

| Secondary Aliphatic Amine | Et3N, CH2Cl2, rt | R2-N-C(=N-Z)-NH-Z | 85-95% |

| Primary Arylamine (Aniline) | DMF, 50 °C | Ar-NH-C(=N-Z)-NH-Z | 70-85% |

| Amino Acid Ester | DIPEA, DMF, rt | Z-NH-CHR-COOR' | >90% |

Strategic Utility in Peptide and Peptidomimetic Chemistry

The guanidinium (B1211019) side chain of arginine is pivotal for the structure and function of many peptides and proteins. Consequently, reagents that can efficiently construct this functional group are indispensable in peptide chemistry. This compound provides a robust method for introducing a protected form of this moiety, enabling the synthesis of arginine-containing peptides and peptidomimetics.

A primary application of this compound is the conversion of the side-chain δ-amino group of ornithine into the guanidinium group of arginine. This transformation is a key step in preparing protected arginine building blocks for use in peptide synthesis. The reaction involves treating a suitably protected ornithine derivative, such as Fmoc-Orn-OtBu, with the reagent to yield the corresponding di-Z-protected arginine derivative, Fmoc-Arg(Z)₂-OtBu.

This method allows for the synthesis of not only standard arginine but also various non-proteinogenic arginine analogs with modified side chains or backbones. The resulting protected arginine derivatives are fully compatible with standard peptide synthesis protocols. nih.gov

| Starting Material | Reagent | Product | Application |

| Fmoc-Orn-OH | This compound | Fmoc-Arg(Z)₂-OH | Fmoc-SPPS Building Block |

| Boc-Orn-OMe | This compound | Boc-Arg(Z)₂-OMe | Boc-SPPS Building Block |

| H-Orn(Boc)-OtBu | This compound | H-Arg(Z)₂(Boc)-OtBu | Precursor for further derivatization |

The concept of orthogonality is central to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. nih.gov The benzyloxycarbonyl (Z) groups of this compound are key components of such orthogonal strategies. hongtide.com

In the widely used Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS), the temporary Nα-Fmoc group is removed with a base (e.g., piperidine), while permanent side-chain protecting groups (e.g., tBu, Boc, Trt) are removed with a strong acid like trifluoroacetic acid (TFA). researchgate.netub.edu The Z groups are stable to both these conditions. They are typically cleaved under different, non-overlapping conditions, primarily catalytic hydrogenolysis (H₂/Pd) or with very strong acids like hydrogen fluoride (B91410) (HF). hongtide.com This three-dimensional orthogonality allows for complex synthetic manipulations, such as on-resin cyclization or side-chain modification, without disturbing other protected functionalities. researchgate.netbiosynth.com

This compound demonstrates significant versatility, being effective in both solution-phase and solid-phase synthesis methodologies. hongtide.comchempep.com

Solution-Phase Synthesis: In solution, the reagent is primarily used to prepare protected arginine amino acid monomers. nih.gov These monomers are then purified and can be incorporated into peptides using standard solution-phase coupling techniques. The high reactivity and clean reaction profile of the reagent minimize the need for extensive purification of the resulting protected amino acid.

Solid-Phase Synthesis (SPPS): The reagent can be used directly on the solid support to guanidinylate an ornithine residue already incorporated into a growing peptide chain. hongtide.com This approach is particularly useful for creating peptides with site-specific arginine modifications. The good solubility of the reagent and the pyrazole byproduct in common SPPS solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) ensures efficient reaction and subsequent washing steps. nih.gov

Construction of Complex Guanidine-Containing Natural Products and Bioactive Scaffolds

Many natural products, particularly marine alkaloids, feature complex molecular architectures containing one or more guanidine groups. nih.gov These compounds often exhibit potent biological activities, making them attractive targets for total synthesis. nih.gov The guanidine moiety in these molecules can be critical for their bioactivity. nih.gov

The total synthesis of complex guanidine alkaloids, such as those in the batzelladine and ptilocaulin (B1678321) families, requires a strategy to introduce the guanidine functionality in a protected form that is stable throughout a multi-step synthesis. nih.govnih.gov Reagents like this compound are instrumental in this context. They are used to prepare key building blocks where the guanidine group is protected by Z groups.

This protection allows the guanidine unit to be carried through numerous transformations, including stereocenter-setting reactions, cross-coupling reactions, and other C-C bond formations essential for constructing the intricate polycyclic skeletons of these natural products. nih.gov The Z groups are then removed in the final stages of the synthesis to unveil the bioactive guanidine core. The stability of the Z-protected guanidine is crucial for the success of convergent and enantioselective synthetic routes toward these complex targets. nih.govresearchgate.net

Formation of Aminal-Guanidine Hybrid Systems in Multifunctional Molecules

The synthesis of molecules incorporating both aminal and guanidine functionalities presents a unique challenge in organic chemistry due to the distinct reactivity of these groups. The aminal group, an N,N-acetal, can be sensitive to the conditions required for guanidinylation. While specific studies detailing the use of this compound for this purpose are not extensively documented, the reactivity of analogous pyrazole-based guanidinylating agents provides valuable insights.

In the synthesis of complex natural products, such as those containing a (2-aminopyrrolidin-1-yl)carboxamidine core, the introduction of the guanidine group is a critical step. Research into the synthesis of the alkaloid cernumidine, which features an aminal-guanidine hybrid system, highlighted the challenges in this transformation. Attempts to install a guanidine moiety on a sensitive aminal-containing substrate using the related reagent, N,N'-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine, led to the decomposition of the starting material. However, the unprotected pyrazole-1-carboxamidine reagent was successful in achieving the desired guanylation. This suggests that the choice of protecting groups on the guanidinylating agent is critical and that reagents with different steric and electronic properties, such as this compound, may offer alternative pathways to success in such syntheses.

The strategic use of Z-protected guanidinylating agents could potentially circumvent issues of substrate decomposition by modulating the reactivity of the reagent. The benzyloxycarbonyl group, while robust, can be removed under specific hydrogenolysis conditions, which may be compatible with sensitive functionalities like aminals.

Table 1: Comparison of Guanidinylating Reagents in Complex Syntheses

| Reagent | Protecting Group | Outcome in Cernumidine Synthesis | Potential Advantages of Z-protection |

|---|---|---|---|

| N,N'-Bis-Boc-1-guanylpyrazole | tert-Butoxycarbonyl (Boc) | Substrate decomposition | Different reactivity profile; orthogonal deprotection |

| Pyrazole-1-carboxamidine | None | Successful guanylation | Higher reactivity, but less control |

| This compound | Benzyloxycarbonyl (Z) | Not reported | Tunable reactivity; specific deprotection conditions |

Integration into Heterocyclic Chemistry for the Synthesis of Novel Architectures

Guanidinylating reagents are fundamental tools for the construction of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and biologically active molecules. nbinno.com While the tert-butoxycarbonyl (Boc) protected analogue, N,N'-Bis-Boc-1-guanylpyrazole, is well-documented as a key building block for creating complex heterocyclic compounds, the applications of this compound are more specialized. nbinno.com

The reactivity of the guanidine functional group allows it to participate in various cyclization reactions to form rings. A notable example is the Biginelli reaction, a three-component condensation that can utilize a guanidine source, an aldehyde, and a β-ketoester to produce dihydropyrimidines. nih.govnih.gov Studies have employed pyrazole carboxamidine in such reactions to generate 2-imino-5-carboxy-3,4-dihydropyrimidines. nih.govnih.gov These products can be further elaborated into more complex structures, including triazaacenaphthalenes, which are similar to the core of crambescidin and batzelladine alkaloids. nih.gov

The use of a protected guanidinylating agent like this compound in these multi-component reactions allows for the synthesis of protected heterocyclic intermediates. The Z-groups can then be removed at a later stage to reveal the free guanidine functionality for further modification or to study its biological activity. This strategy provides a level of control that is often necessary in the multi-step synthesis of complex molecular targets.

Table 2: Examples of Heterocyclic Systems Synthesized from Guanidine Precursors

| Reaction Type | Guanidine Source | Reactants | Resulting Heterocycle |

|---|---|---|---|

| Biginelli Reaction | Pyrazole carboxamidine | Aldehyde, β-ketoester | 2-Imino-5-carboxy-3,4-dihydropyrimidine nih.govnih.gov |

Contributions to Radiochemistry: Synthesis of Labeled Guanidine Precursors

The introduction of radionuclides into biologically active molecules is a cornerstone of nuclear medicine, enabling diagnostic imaging and radiotherapy. acs.orgnih.govnih.gov Radiolabeled guanidines, such as meta-iodobenzylguanidine (MIBG), are important agents in this field. nih.govnih.gov However, the synthesis of radiolabeled guanidines, particularly with short-lived isotopes like carbon-11, presents significant challenges. snmjournals.org

Current automated methods for the radiosynthesis of [11C]guanidines often start from hydrogen [11C]cyanide, which is converted to [11C]cyanogen bromide. snmjournals.orgsnmjournals.org This intermediate then reacts with an amine to form a [11C]cyanamide, which is subsequently treated with an ammonium (B1175870) salt to yield the terminal [11C]guanidine. acs.orgsnmjournals.org Other methods for producing carbon-14 (B1195169) labeled compounds have utilized [14C]urea, [14C]thiourea, or [14C]guanidine to incorporate the label into heterocyclic structures like nucleic acid bases. rsc.org For tritium (B154650) labeling, precursors are often designed to allow for catalytic tritiodehalogenation or tritide (B1234025) reduction. mdpi.com A tritium-labeled N(G)-propionylargininamide, for instance, has been synthesized as a selective radioligand for neuropeptide receptors. nih.gov

Despite the importance of labeled guanidines, there is no specific information in the available research literature detailing the use of this compound as a precursor in the synthesis of radiolabeled guanidines. The existing methods rely on small, highly reactive radiolabeled building blocks. The multi-step process that would be required to label this compound itself, followed by the guanidinylation reaction and subsequent deprotection, may not be amenable to the rapid synthesis times required for short-lived positron-emitting isotopes. For longer-lived isotopes like carbon-14 or tritium, while theoretically possible, the use of this specific reagent as a labeled precursor has not been reported.

Table 3: Common Methods for Synthesizing Radiolabeled Guanidines

| Isotope | Precursor | Method | Application |

|---|---|---|---|

| Carbon-11 | [11C]Cyanogen bromide | Reaction with amine to form [11C]cyanamide, followed by reaction with ammonium salt | PET Imaging Agents acs.orgsnmjournals.orgsnmjournals.org |

| Carbon-14 | [14C]Urea / [14C]Guanidine | Condensation/cyclization reactions | Metabolic studies rsc.org |

Comparative Performance Analysis of N,n Bis Z 1 Guanylpyrazole with Other Guanidinylation Reagents

Comparative Studies with N,N'-Bis-Boc-1-guanylpyrazole: Reactivity and Scope Delineation

N,N'-Bis-Z-1-guanylpyrazole and its more commonly referenced counterpart, N,N'-Bis-Boc-1-guanylpyrazole, both serve as effective reagents for guanidinylation, a key reaction in the synthesis of many biologically active compounds, including arginine derivatives. The primary difference between these two reagents lies in their protecting groups: the benzyloxycarbonyl (Z or Cbz) group in the former and the tert-butoxycarbonyl (Boc) group in the latter. These protecting groups dictate the conditions required for their removal, which is a crucial consideration in multi-step syntheses. The Z group is typically removed by hydrogenolysis, while the Boc group is labile under acidic conditions. masterorganicchemistry.combiosynth.com

Despite the widespread use of both protecting groups in organic synthesis, direct comparative studies detailing the reactivity and scope of this compound versus N,N'-Bis-Boc-1-guanylpyrazole are not readily found in the surveyed literature. While N,N'-Bis-Boc-1-guanylpyrazole is noted for its high efficiency and the stability of its protected structure, facilitating smooth reactions with minimal side products, similar quantitative data for the Z-protected analogue is not available. nbinno.com A comprehensive understanding of their relative performance would require a systematic study evaluating reaction yields, times, and substrate scope with a variety of primary and secondary amines under standardized conditions. Without such data, a direct comparison remains largely theoretical, based on the general properties of the Z and Boc protecting groups.

Evaluation Against S-Alkylisothiourea Derivatives and Related Electrophilic Guanidinylating Agents

S-alkylisothiourea derivatives represent another important class of electrophilic guanidinylating agents. These reagents are known for their utility in the synthesis of guanidines. However, a direct comparative performance analysis, supported by quantitative data in the form of tables, between this compound and S-alkylisothiourea derivatives is not present in the available research. A proper evaluation would necessitate comparing the two classes of reagents in their reactions with a standardized set of amines, measuring yields, reaction times, and the ease of purification. Factors such as the stability of the reagents and the generation of byproducts would also be critical points of comparison.

Assessment of Reagent Compatibility with Diverse Functional Groups and Reaction Environments

The compatibility of a reagent with various functional groups is a critical factor in its utility in complex molecule synthesis. For guanidinylating agents, the ability to selectively react with a target amine in the presence of other nucleophilic or sensitive functional groups is paramount. While it is generally understood that protected guanidinylating reagents offer a degree of chemoselectivity, specific studies detailing the functional group tolerance of this compound are not extensively documented.

A systematic study would be required to assess its compatibility with common functional groups such as alcohols, thiols, carboxylic acids, and esters under various reaction conditions. Such an investigation would provide valuable guidance for synthetic chemists in planning their synthetic routes.

Strategic Advantages and Contextual Limitations of this compound in Specific Synthetic Transformations

However, a significant limitation is the method of deprotection. The removal of the Z group typically requires catalytic hydrogenation, which may not be compatible with molecules containing functional groups that are sensitive to reduction, such as alkenes, alkynes, or certain sulfur-containing moieties. In such cases, a reagent with an alternative protecting group strategy would be more appropriate.

Emerging Research Frontiers and Future Perspectives for N,n Bis Z 1 Guanylpyrazole

Innovations in Synthesis and Derivatization of N,N'-Bis-Z-1-guanylpyrazole

The synthesis of this compound and its analogs is central to its application as a guanidinylating agent. Historically, the introduction of a guanidine (B92328) functional group into molecules was a multi-step process, often involving latent precursors that were unmasked late in the synthetic sequence. nih.gov The development of direct guanidinylation reagents like this compound, where a protected guanidine is installed early in a synthetic route, has streamlined the synthesis of complex guanidine-containing molecules. nih.govresearchgate.net

Innovations in this area focus on improving the efficiency, selectivity, and scope of guanidinylation reactions. This includes the development of new catalysts and reaction conditions to promote the transfer of the protected guanidinyl group to a wide range of amines, including those that are sterically hindered or less reactive. nih.gov Research into alternative protecting groups to the benzyloxycarbonyl (Z) group continues to be an active area. While the 'Z' group is well-established, the development of reagents with different protecting groups, such as the tert-butoxycarbonyl (Boc) in the analogous N,N'-Bis-Boc-1-guanylpyrazole, offers chemists a broader toolkit to design complex synthetic strategies. researchgate.net The choice of protecting group is critical as it dictates the conditions under which the guanidine can be deprotected, and its compatibility with other functional groups in the molecule. researchgate.net

Furthermore, the derivatization of the pyrazole (B372694) ring itself presents an avenue for creating a new generation of guanidinylating agents. By introducing substituents onto the pyrazole core, it may be possible to fine-tune the reactivity of the reagent, its solubility, and its stability. This could lead to the development of reagents with enhanced performance for specific applications in peptide synthesis, medicinal chemistry, and materials science. The exploration of greener synthetic routes, utilizing more environmentally benign solvents and reagents, is also a key trend in this field. ias.ac.in

Table 1: Comparison of Common Protecting Groups for Guanylating Agents

| Protecting Group | Abbreviation | Cleavage Conditions | Advantages | Disadvantages |

| Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis, strong acids | Stable to a wide range of reagents | Requires specific catalysts for removal |

| tert-Butoxycarbonyl | Boc | Acidic conditions | Easily removed | Sensitive to strong acids |

Potential Applications in Materials Science: Polymer and Nanomaterial Functionalization

While direct applications of this compound in materials science are not yet widely reported, the inherent properties of its constituent pyrazole and guanidine moieties suggest significant potential. Both pyrazole and guanidinium (B1211019) groups are valuable functional motifs in the design of advanced materials.

Polymer Functionalization: Pyrazole-containing polymers are known for their high thermal stability, mechanical strength, and desirable optical properties. rhhz.net The incorporation of pyrazole rings into polymer backbones can enhance their performance characteristics. rhhz.net Similarly, guanidinium-based polymers have garnered considerable interest for a variety of applications. The cationic nature of the guanidinium group at physiological pH makes these polymers effective antimicrobial agents. researchgate.netclockss.org They are also being explored as building blocks for covalent adaptable networks (CANs) and in the formation of degradable supramolecular networks. nih.gov

This compound could serve as a valuable reagent to introduce guanidinyl groups onto polymer scaffolds. This could be achieved by reacting the guanylating agent with polymers containing primary or secondary amine functionalities. The resulting guanidinium-functionalized polymers could exhibit enhanced properties, such as improved antimicrobial activity, altered solubility, and the ability to participate in specific intermolecular interactions like hydrogen bonding. clockss.org

Nanomaterial Functionalization: The surface functionalization of nanomaterials is crucial for their application in biomedicine and other fields. chemicalbook.com By modifying the surface of nanoparticles, their stability, biocompatibility, and targeting capabilities can be significantly improved. chemicalbook.com this compound could potentially be used to functionalize nanoparticles that have been surface-modified to present amine groups. The introduction of the guanidinium group could impart a positive surface charge, which can be advantageous for applications such as gene delivery and bio-imaging. Furthermore, the pyrazole moiety could act as a ligand for metal nanoparticles, providing a means of anchoring the functional group to the nanomaterial surface.

The development of "smart" materials that respond to environmental stimuli is a key area of materials science research. The pH-responsive nature of the guanidinium group could be exploited in the design of such materials. For instance, polymers or nanomaterials functionalized with guanidinium groups could exhibit changes in their physical or chemical properties in response to changes in pH.

Role in Agricultural Chemistry: Development of Novel Agrochemical Entities

There is currently no direct evidence of this compound being used as an active ingredient in agrochemicals. However, an analysis of its structural components—the pyrazole ring and the guanidine group—reveals a strong potential for its use in the development of novel agricultural products. Both of these chemical motifs are well-established pharmacophores in the agrochemical industry.

Pyrazole in Agrochemicals: The pyrazole ring is a core component in a wide array of commercially successful pesticides. rhhz.netclockss.org Pyrazole derivatives have been shown to exhibit a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. rhhz.netroyal-chem.com For example, certain 4-benzoyl-1-methylpyrazole derivatives are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicides. clockss.org Other pyrazole-containing compounds act as inhibitors of the mitochondrial respiratory chain in fungi and insects. clockss.org The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity and selectivity. rhhz.net

Guanidine in Agrochemicals: Guanidine and its derivatives have also been explored for their applications in agriculture. Certain guanidine compounds have demonstrated fungicidal and insecticidal activity. google.comgoogle.com For instance, guazatine (B88368) is an agricultural fungicide used to control a range of plant diseases. nih.gov Polymeric guanidine derivatives, such as polyhexamethylene guanidine (PHMG), have been investigated for their biocidal properties and as plant growth stimulants. agrisp.com

Given the established roles of both pyrazole and guanidine in agrochemicals, this compound could serve as a valuable starting material or synthon for the synthesis of new agrochemical candidates. Its reactive nature allows for its conjugation to other molecules, potentially leading to hybrid compounds with enhanced or novel modes of action. The development of new pesticides is crucial to address the challenges of resistance and to provide more environmentally benign solutions for crop protection. The exploration of pyrazole-guanidine hybrids represents a promising strategy in this endeavor.

Table 2: Examples of Pyrazole and Guanidine-Based Agrochemicals

| Compound Class | Moiety | Biological Activity |

| Pyrazole Carboxamides | Pyrazole | Fungicide, Insecticide |

| Phenylpyrazoles | Pyrazole | Insecticide, Herbicide |

| Guazatine | Guanidine | Fungicide |

| Polyhexamethylene guanidine | Guanidine | Biocide, Growth Stimulant |

Advancement in Analytical Chemistry: Reagent for Derivatization and Detection

The unique reactivity of this compound as a guanidinylating agent opens up possibilities for its application in analytical chemistry, particularly as a reagent for the derivatization of analytes for enhanced detection and separation. Derivatization is a common strategy in analytical chemistry to improve the chromatographic behavior, increase the volatility, or enhance the detector response of a target molecule.

By reacting with primary and secondary amines, this compound can introduce a protected guanidinyl group onto the analyte. This modification can significantly alter the physicochemical properties of the molecule. For instance, the introduction of the bulky benzyloxycarbonyl groups can increase the hydrophobicity of the analyte, which may be advantageous for separations by reversed-phase high-performance liquid chromatography (HPLC).

Furthermore, the pyrazole and phenyl moieties within the this compound structure could be exploited for detection purposes. These aromatic systems can confer or enhance the ultraviolet (UV) absorbance of the derivatized analyte, allowing for more sensitive detection by UV-Vis spectrophotometry.

In the field of mass spectrometry, derivatization with this compound could improve the ionization efficiency of the analyte, leading to lower detection limits. The predictable fragmentation pattern of the derivatized molecule could also aid in its structural elucidation.

While specific applications of this compound as an analytical derivatization reagent are not yet established, the principles of its reactivity suggest a strong potential in this area. Future research could focus on developing optimized derivatization protocols for specific classes of analytes, such as biogenic amines or pharmaceutical compounds, and validating these methods for quantitative analysis.

Computational and Theoretical Studies for Predicting Reactivity and Designing Novel Analogs

Computational and theoretical chemistry are becoming increasingly vital tools in the design and development of new chemical entities. In the context of this compound, computational studies can provide valuable insights into its reactivity, mechanism of action, and the properties of its derivatives.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound and to understand the factors that govern its reactivity as a guanidinylating agent. These studies can help to elucidate the reaction mechanism of guanidinylation, including the role of catalysts and the nature of the transition states involved. By understanding the energetic barriers of the reaction, it may be possible to design more efficient catalytic systems.

Molecular modeling can also be used to predict the properties of novel analogs of this compound. For example, by systematically varying the substituents on the pyrazole ring or by replacing the benzyloxycarbonyl protecting groups with other moieties, it is possible to computationally screen a large number of virtual compounds. This in silico approach can help to identify promising candidates with desired properties, such as enhanced reactivity, improved stability, or altered solubility, before they are synthesized in the laboratory. This can significantly accelerate the research and development process.

Furthermore, computational methods can be used to study the interactions of guanidinium-containing molecules with biological targets. For instance, molecular docking simulations could be used to predict the binding affinity of a guanidinium-functionalized molecule to a protein receptor. This information is invaluable in the design of new drugs and chemical probes. While specific computational studies on this compound are not yet prevalent in the literature, the application of these methods to related pyrazole and guanidine systems has been demonstrated to be highly effective.

Broader Implications for Chemical Biology and Medicinal Chemistry Research

The ability of this compound to efficiently introduce the guanidinium group into molecules has significant implications for chemical biology and medicinal chemistry. The guanidinium group is a key functional moiety in a wide range of biologically active molecules, most notably the amino acid arginine. Its positive charge at physiological pH allows it to participate in crucial electrostatic interactions with negatively charged species such as phosphates, carboxylates, and sulfates.

In chemical biology, this compound can be used to synthesize peptide and protein analogs with modified arginine residues. This allows researchers to probe the role of the guanidinium group in protein structure, function, and protein-protein interactions. By replacing arginine with non-natural amino acids containing modified guanidinium groups, it is possible to investigate the specific requirements for recognition and binding at enzyme active sites and receptor binding pockets.

In medicinal chemistry, the guanidinium group is a common feature in many drug molecules. Its ability to form strong hydrogen bonds and electrostatic interactions makes it a valuable pharmacophore for targeting a variety of biological macromolecules. This compound provides a powerful tool for the synthesis of new drug candidates containing the guanidinium moiety. This includes the development of peptidomimetics, small molecules that mimic the structure and function of peptides, which often have improved pharmacokinetic properties.

The development of new guanidinylating agents, including derivatives of this compound, will continue to be a driving force in the discovery of new therapeutic agents and chemical tools for understanding complex biological systems. The ability to precisely and efficiently install the guanidinium group into a diverse range of molecular scaffolds is essential for advancing our understanding of the role of this important functional group in biology and medicine.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of N,N'-Bis-Z-1-guanylpyrazole, and how do they influence experimental handling?

- Answer : The compound (CAS 152120-55-3) has a molecular weight of 378.38 g/mol, a melting point of 90–96°C, and a density of 1.25 g/cm³ . Its solid-state stability requires storage in a dry, cool environment, and it should be protected from strong oxidizers due to incompatibility risks . Characterization typically employs melting point analysis, NMR, and FTIR spectroscopy to confirm purity and structural integrity .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : The compound is synthesized via carbamate-protection reactions. A representative method involves reacting 1H-pyrazole-1-carboximidamide with benzyl chloroformate (Z-Cl) under basic conditions (e.g., using triethylamine in anhydrous THF). Yields are optimized by controlling stoichiometry (2:1 Z-Cl to substrate) and reaction temperature (0–25°C) .

- Table 1 : Synthesis Variations and Yields

| Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Z-Cl, Et₃N | THF | 0–25°C | 70–85% | |

| Boc₂O, DMAP | DCM | RT | 82% |

Q. How is this compound characterized for purity in organic synthesis?

- Answer : Purity is assessed via HPLC (≥99% for analytical standards) and corroborated by ¹H/¹³C NMR to verify the absence of deprotection by-products (e.g., free guanidine groups). Mass spectrometry confirms molecular ion peaks (m/z 378.38 for Z-protected form) .

Advanced Research Questions

Q. What mechanistic advantages does this compound offer in guanidine synthesis compared to Boc-protected analogs?

- Answer : The Z-protected derivative exhibits enhanced stability under acidic conditions compared to Boc analogs, making it suitable for stepwise deprotection in multi-step syntheses. However, Boc groups (e.g., N,N'-Bis-Boc-1-guanylpyrazole) are preferred for orthogonal protection in solid-phase peptide synthesis due to milder deprotection (TFA) .

- Table 2 : Comparative Reactivity

| Property | Z-Protected | Boc-Protected |

|---|---|---|

| Deprotection Reagent | H₂/Pd-C | TFA |

| Acid Stability | High | Moderate |

| Typical Yield in Peptide Coupling | 75–85% | 80–90% |

Q. How can researchers optimize reaction conditions to minimize by-products during guanylpyrazole-mediated couplings?

- Answer : Key strategies include:

- Stoichiometric Control : Use 1.2–1.5 equivalents of guanylpyrazole to prevent overfunctionalization.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction homogeneity .

- Temperature Modulation : Reactions performed at 0–4°C reduce side reactions (e.g., hydrolysis of active intermediates) .

Q. What are the challenges in scaling up this compound-based syntheses, and how can they be addressed?

- Answer : Scalability issues arise from:

- Purification Complexity : Column chromatography is often required due to polar by-products. Switching to recrystallization (e.g., using ethyl acetate/hexane) improves efficiency .

- Moisture Sensitivity : Hygroscopic intermediates necessitate inert atmosphere handling (N₂/Ar glovebox) .

Q. How does the choice of protecting group (Z vs. Boc) impact downstream applications in medicinal chemistry?

- Answer : Z groups are advantageous in synthesizing aromatic guanidines for kinase inhibitors due to their stability in basic media. In contrast, Boc-protected derivatives are favored in peptide nucleic acid (PNA) synthesis for compatibility with Fmoc-strategy SPPS .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。